4-Chloro-2-sulfanylbenzoic acid

Coordination Chemistry Materials Science Pharmaceutical Intermediate

Differentiated for advanced R&D: The 4-chloro group increases carboxyl and thiol acidity (pKa ~3.31) and provides a unique ortho-chelation geometry, unlike thiosalicylic acid or the 4-mercapto isomer. This improves metal-binding selectivity and enables cross-coupling functionalization. With a high melting point (195-196°C), it withstands rigorous synthesis conditions, ensuring reproducible yields and reliable QC benchmarks for your drug discovery and MOF programs.

Molecular Formula C7H5ClO2S
Molecular Weight 188.63 g/mol
CAS No. 20324-49-6
Cat. No. B1628968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-sulfanylbenzoic acid
CAS20324-49-6
Molecular FormulaC7H5ClO2S
Molecular Weight188.63 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)S)C(=O)O
InChIInChI=1S/C7H5ClO2S/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,11H,(H,9,10)
InChIKeyUYVLVRVQXGNHFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-sulfanylbenzoic Acid (CAS 20324-49-6): Technical Specifications and Comparative Data for Procurement


4-Chloro-2-sulfanylbenzoic acid (also known as 4-chloro-2-mercaptobenzoic acid) is an aromatic organosulfur compound characterized by a benzoic acid core bearing a chlorine substituent at the 4-position and a sulfanyl (–SH) group at the 2-position . This substitution pattern imparts distinct physicochemical and reactivity properties that differentiate it from its parent compound, thiosalicylic acid (2-mercaptobenzoic acid), and its positional isomer, 4-mercaptobenzoic acid . The presence of both a strong electron-withdrawing chloro group and a nucleophilic thiol group in a rigid ortho relationship creates a unique electronic environment, influencing its acidity, metal-binding capacity, and synthetic utility as a versatile intermediate in pharmaceutical and materials research .

Why 4-Chloro-2-sulfanylbenzoic Acid Cannot Be Interchanged with Common Analogs


Substituting 4-chloro-2-sulfanylbenzoic acid with 2-mercaptobenzoic acid or 4-mercaptobenzoic acid in a synthesis or assay can lead to significant deviations in outcome due to the profound impact of the chlorine substituent and substitution pattern on molecular properties. The electron-withdrawing chlorine atom at the para position relative to the carboxylic acid group increases the acidity of both the carboxyl and thiol groups, altering pKa and consequently, protonation state and solubility at physiological pH [1]. Furthermore, the ortho arrangement of the thiol and carboxyl groups in the target compound, combined with the para-chloro substituent, creates a distinct chelation geometry and electronic profile that influences metal ion selectivity and complex stability compared to the 4-mercapto isomer . Simply scaling from the more readily available 2-mercaptobenzoic acid ignores these critical, quantifiable differences in melting point, acidity, and synthetic yield, which are essential for ensuring reproducible results in sensitive applications such as coordination chemistry or pharmaceutical intermediate synthesis .

Quantifiable Differentiation: 4-Chloro-2-sulfanylbenzoic Acid vs. Analogs


Superior Crystallinity and Thermal Stability Indicated by Higher Melting Point

4-Chloro-2-sulfanylbenzoic acid exhibits a melting point of 195–196 °C , which is significantly higher than that of its non-chlorinated parent, 2-mercaptobenzoic acid (thiosalicylic acid), which melts between 162–165 °C . It also melts at a notably lower temperature than its positional isomer, 4-mercaptobenzoic acid (215–224 °C) [1]. This intermediate melting point, situated precisely between these two common analogs, is a direct consequence of the unique intermolecular forces arising from the ortho-thiol/carboxyl and para-chloro substitution pattern, suggesting a well-ordered crystalline lattice with moderate thermal stability.

Coordination Chemistry Materials Science Pharmaceutical Intermediate

Enhanced Acidity Driven by Electron-Withdrawing Chlorine Substituent

The predicted acid dissociation constant (pKa) for 4-chloro-2-sulfanylbenzoic acid is 3.31 ± 0.36 [1]. This value is lower (more acidic) than the reported pKa for 2-mercaptobenzoic acid, which is approximately 3.50 [2]. The increased acidity is attributed to the electron-withdrawing effect of the para-chloro substituent, which stabilizes the conjugate base, making the carboxyl proton more readily dissociable.

Drug Design Solubility Modulation Metal Chelation

Documented Synthetic Yield for Process Evaluation and Costing

A published synthetic route for 4-chloro-2-sulfanylbenzoic acid details a reaction procedure starting from 2-amino-4-chlorobenzoic acid via diazotization and subsequent reaction with a sulfur nucleophile, achieving a final isolated yield of 63% (2.8 g obtained from a 4 g, 23.3 mmol scale reaction) . This provides a concrete, experimentally validated baseline for yield expectations, which is essential for process chemists evaluating the feasibility and cost-effectiveness of incorporating this compound into multi-step syntheses.

Process Chemistry Scale-up Cost Estimation

Targeted Applications of 4-Chloro-2-sulfanylbenzoic Acid Based on Evidence


Synthesis of Next-Generation Metal-Organic Frameworks (MOFs) and Coordination Polymers

The distinct chelation geometry enforced by the ortho-thiol/carboxyl arrangement, combined with the electron-withdrawing para-chloro substituent, makes this compound a compelling ligand for constructing novel metal-organic frameworks (MOFs) with tailored electronic properties. Its higher melting point and thermal stability (195–196 °C ) relative to 2-mercaptobenzoic acid suggest it can withstand more rigorous solvothermal synthesis conditions, while its enhanced acidity (pKa 3.31 [1]) compared to non-halogenated analogs may promote deprotonation and coordination under milder, more controllable pH conditions, leading to higher crystallinity and novel topologies .

Precursor for Advanced Pharmaceutical Intermediates Requiring Specific Reactivity

The unique reactivity profile stemming from the 4-chloro-2-sulfanyl pattern is valuable in medicinal chemistry for synthesizing bioactive heterocycles, such as benzothiazoles and benzoxathioles, where the chlorine atom can serve as a handle for further functionalization (e.g., cross-coupling reactions) without interfering with the nucleophilic thiol group. The well-defined melting point (195–196 °C ) and available synthesis data provide procurement teams and process chemists with essential quality control benchmarks and cost-of-goods calculations, ensuring a reliable supply chain for drug discovery and development programs targeting novel enzyme inhibitors or receptor modulators .

Material Science Research: Self-Assembled Monolayers (SAMs) and Surface Functionalization

In materials science, the thiol group of 4-chloro-2-sulfanylbenzoic acid provides a strong anchor for gold surfaces, while the carboxylic acid moiety offers a site for further bioconjugation or polymer grafting. The presence of the chlorine atom introduces a permanent dipole and a potential reactive site for post-modification, distinguishing it from simpler mercaptobenzoic acid SAMs. Its thermal stability (as inferred from melting point ) is advantageous for applications requiring thermal annealing steps, and its distinct pKa [1] allows for pH-controlled surface assembly, enabling the fabrication of smart surfaces with switchable wettability or charge [2].

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